3-methoxy-N-methyl-4-(5-phenylpentoxy)aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- typically involves the following steps:
Starting Materials: The synthesis begins with m-Anisidine and N-methyl-4-((5-phenylpentyl)oxy)-.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving specific solvents and catalysts to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production methods for m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve:
Large-Scale Reactors: Using large-scale reactors to handle higher volumes of starting materials.
Automated Processes: Implementing automated processes to ensure consistency and efficiency.
Quality Control: Employing rigorous quality control measures to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts may be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- include:
m-Anisidine, N,N-dimethyl-4-((5-phenylpentyl)oxy)-: A related compound with similar bioactive properties.
Other Anisidine Derivatives: Various derivatives of anisidine with different functional groups and properties.
Uniqueness
m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- is unique due to its specific molecular structure and bioactive properties. Its ability to interact with specific molecular targets and pathways makes it valuable in scientific research and potential therapeutic applications .
Properties
CAS No. |
109940-06-9 |
---|---|
Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-methoxy-N-methyl-4-(5-phenylpentoxy)aniline |
InChI |
InChI=1S/C19H25NO2/c1-20-17-12-13-18(19(15-17)21-2)22-14-8-4-7-11-16-9-5-3-6-10-16/h3,5-6,9-10,12-13,15,20H,4,7-8,11,14H2,1-2H3 |
InChI Key |
SMUNLOALKLJFLB-UHFFFAOYSA-N |
SMILES |
CNC1=CC(=C(C=C1)OCCCCCC2=CC=CC=C2)OC |
Canonical SMILES |
CNC1=CC(=C(C=C1)OCCCCCC2=CC=CC=C2)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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